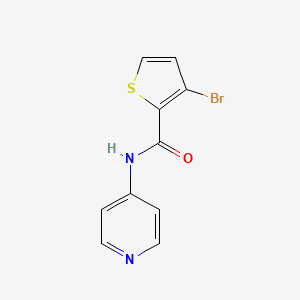

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

Description

Propriétés

IUPAC Name |

3-bromo-N-pyridin-4-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-3-6-15-9(8)10(14)13-7-1-4-12-5-2-7/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKKJKNSVIPFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)C2=C(C=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromothiophene.

Formation of Carboxylic Acid: 3-Bromothiophene is then subjected to a carboxylation reaction using carbon dioxide in the presence of a strong base like butyllithium to form 3-bromothiophene-2-carboxylic acid.

Amidation: The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and carboxylation steps, as well as automated systems for amidation reactions.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki coupling reactions.

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of dihydrothiophene derivatives.

Coupling: Formation of biaryl compounds.

Applications De Recherche Scientifique

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide depends on its specific application:

Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways.

Material Science: In organic semiconductors, the compound facilitates charge transport due to its conjugated system.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the thiophene ring, the pyridine/benzene moiety, or the carboxamide linker. These modifications influence solubility, bioavailability, and target binding.

Table 1: Structural and Functional Comparison

Key Observations :

- Bromine vs.

- Pyridine Substitution : The pyridin-4-yl group in the target compound contrasts with 4-methylpyridin-2-yl in 's analog. Methyl groups may enhance metabolic stability but reduce solubility .

- Ring System : Benzo[b]thiophene analogs (e.g., SAG) exhibit extended aromaticity, which could improve binding to hydrophobic pockets in proteins like SMO .

Structure-Activity Relationship (SAR) Trends

Substituent Position : Bromine at the 3-position (target) vs. 5-position () alters electronic effects and steric interactions with target proteins.

Linker Flexibility : Rigid pyridine-carboxamide linkers (e.g., target compound) may restrict conformational freedom compared to flexible benzyl groups in SAG derivatives .

Activité Biologique

3-Bromo-N-(pyridin-4-yl)thiophene-2-carboxamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and molecular biology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a pyridine moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activities. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that compounds with similar thiophene structures can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | Data not available | |

| Compound 4c (related thiazole derivative) | MCF-7 | 2.57 ± 0.16 | |

| Staurosporine (control) | MCF-7 | 6.77 ± 0.41 |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar thiophene derivatives have shown the ability to inhibit key enzymes involved in cancer progression, such as VEGFR-2, which is crucial for tumor angiogenesis.

- Gene Expression Modulation : It is believed that this compound can alter gene expression profiles, affecting pathways related to cell survival and proliferation.

- Cellular Interactions : The compound interacts with various cellular components, potentially leading to changes in cellular signaling pathways that promote apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiophene derivatives, including this compound:

- In Vitro Studies : Research has demonstrated that compounds similar to this compound can effectively suppress the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Molecular Docking Studies : Computational studies have suggested favorable binding interactions of the compound with target proteins involved in cancer pathways, supporting its potential as a therapeutic agent .

- Comparative Analysis : When compared to established anticancer agents like Staurosporine, some derivatives showed promising results with lower IC50 values, indicating higher potency against specific cancer types .

Q & A

Q. Computational tools :

- Molecular docking (AutoDock Vina) to predict binding poses.

- MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Advanced: How can researchers analyze synergistic effects of this compound in combination therapies?

Answer:

- In vitro synergy assays : Use Chou-Talalay’s combination index (CI) to quantify interactions with chemotherapeutics (e.g., doxorubicin) .

- Transcriptomic profiling : RNA-seq identifies pathways co-regulated by the compound and adjuvant drugs.

- Pharmacokinetic studies : Monitor plasma concentration ratios (e.g., AUC/Cmax) to optimize dosing schedules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.